molecular formula C7H6ClNO3S B8432170 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester

Cat. No.: B8432170
M. Wt: 219.65 g/mol
InChI Key: CLLQBJRYPSFJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-5-formyl-1,3-thiazole-4-carboxylate.

    Reduction: Ethyl 2-hydroxymethyl-5-formyl-1,3-thiazole-4-carboxylate.

    Substitution: Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate or Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate.

Scientific Research Applications

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity.

Comparison with Similar Compounds

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be compared with other thiazole derivatives such as:

    Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.

    Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate: Contains a thiol group instead of a chlorine atom.

    Ethyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution reactions.

Properties

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.65 g/mol

IUPAC Name

ethyl 2-chloro-5-formyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5-4(3-10)13-7(8)9-5/h3H,2H2,1H3

InChI Key

CLLQBJRYPSFJCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate (Intermediate 180, 920 mg; 3.2 mmol) was dissolved in acetonitrile dried over molecular sieves. The solution was cooled to 0 C and NMO (570 mg; 1.5 equiv.) was added in a single portion. The reaction was monitored by LC/MS. An additional 1.5 equivalents of NMO was added in two portions over two hours. The reaction was concentrated to a solid residue, redissolved in EtOAc and washed with H2O. Dried the organic over Na2SO4, filtered and concentrated. No further purification. MS (ES) MH+: 220, 222 for C7H6ClNO3S.
Name
Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate
Quantity
920 mg
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reactant
Reaction Step One
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Intermediate 180
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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